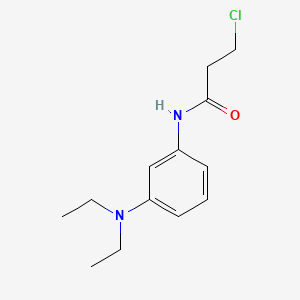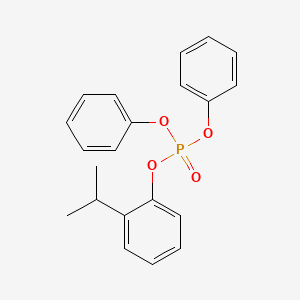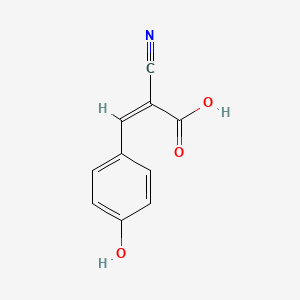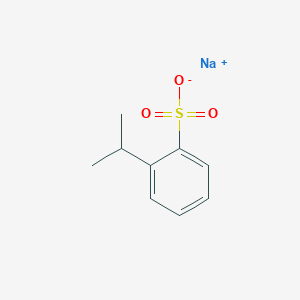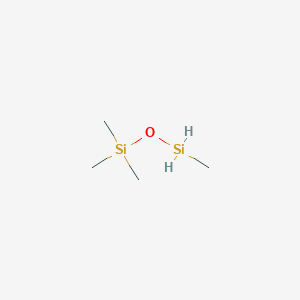
Tetramethyl disiloxane
Übersicht
Beschreibung
. It is a colorless, transparent liquid with a mild odor and is widely used in various chemical processes due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethyl disiloxane is typically synthesized through the careful hydrolysis of chlorodimethylsilane. The reaction involves the addition of chlorodimethylsilane to water, which results in the formation of this compound and hydrochloric acid as a byproduct . The reaction must be carefully controlled to prevent the excessive generation of hydrochloric acid, which can be hazardous.
Industrial Production Methods: In industrial settings, this compound is produced using a similar hydrolysis process but on a larger scale. The reaction is carried out in a four-neck flask equipped with a stirring device, thermometer, rectifying tower, and condensing device. The reaction temperature is maintained between 10-20°C, and the reaction mixture is balanced for 30 minutes before heating for rapid rectification and extraction .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethyl disiloxane primarily undergoes reduction reactions due to its hydride functionality. It is an effective reducing agent for various functional groups, including amides, nitro groups, nitriles, and aryl-chlorine bonds .
Common Reagents and Conditions:
Reduction of Amides to Amines: This reaction is typically catalyzed by platinum or other transition metals.
Reduction of Nitro Groups: this compound can reduce nitro groups to amines in the presence of appropriate catalysts.
Hydrosilylation Reactions: this compound is used in hydrosilylation reactions to introduce silyl groups into organic molecules.
Major Products: The major products formed from these reactions include amines, silyl ethers, and other organosilicon compounds .
Wissenschaftliche Forschungsanwendungen
Tetramethyl disiloxane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tetramethyl disiloxane involves the transfer of hydride ions to the target molecule. This hydride transfer is facilitated by the presence of reactive Si-H groups in the molecular structure. The hydride ions reduce the target functional groups, resulting in the formation of the desired products . The reaction is often catalyzed by transition metals, which enhance the efficiency and selectivity of the hydride transfer .
Vergleich Mit ähnlichen Verbindungen
Tetramethyl disiloxane is unique among organosilanes due to its bifunctional nature and high reactivity. Similar compounds include:
Hexamethyl disiloxane: This compound has similar reducing properties but is less reactive due to the absence of hydride functionality.
Octamethylcyclotetrasiloxane: This compound is used in similar applications but has a different molecular structure and reactivity profile.
Trimethylsilane: This compound is another reducing agent but is less effective in certain reactions compared to this compound.
This compound stands out due to its high reactivity, versatility, and ability to undergo a wide range of chemical reactions, making it a valuable reagent in both research and industrial applications.
Eigenschaften
IUPAC Name |
trimethyl(methylsilyloxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14OSi2/c1-6-5-7(2,3)4/h6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUUYVZLXJHWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH2]O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


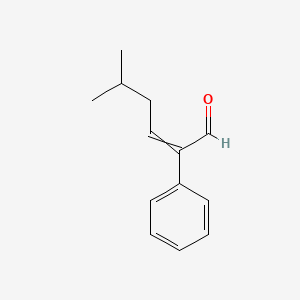
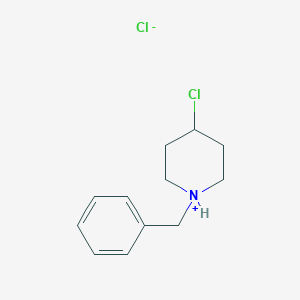
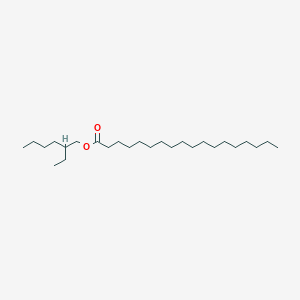
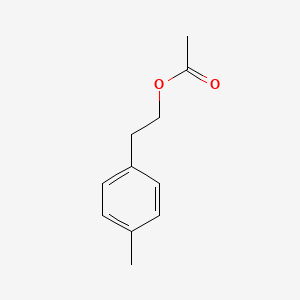
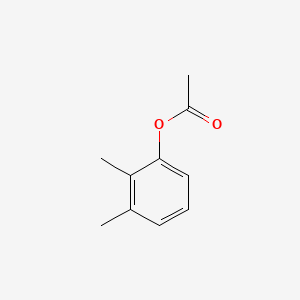
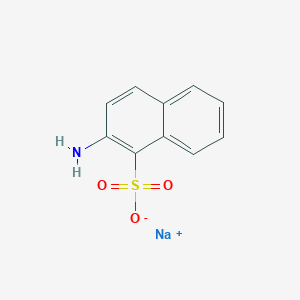


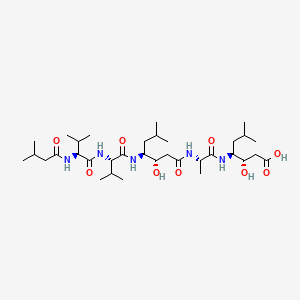
![sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7823514.png)
